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Introduction
AT-9010 tetrasodium is the active triphosphate metabolite of the orally bioavailable

phosphoramidate prodrug AT-527. It has emerged as a potent inhibitor of severe acute

respiratory syndrome coronavirus 2 (SARS-CoV-2) replication. This technical guide provides an

in-depth overview of the biological activities and molecular targets of AT-9010, with a focus on

its dual mechanism of action. The information presented herein is intended to support further

research and drug development efforts targeting SARS-CoV-2 and other emerging viral threats.

Biological Activity
The primary biological activity of AT-9010 is the inhibition of viral replication. This has been

demonstrated for SARS-CoV-2, the causative agent of COVID-19. The antiviral activity of the

parent compound, AT-511 (the free base of AT-527), has been evaluated in various cell-based

assays.
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Compoun
d

Virus Cell Line
Assay
Type

Paramete
r

Value
Referenc
e

AT-511
SARS-

CoV-2

Normal

Human

Airway

Epithelial

Cells

Virus Yield

Reduction
EC90 0.47 µM [1]

*EC90: The concentration of the compound required to inhibit viral replication by 90%.

Substantial intracellular concentrations of the active metabolite, AT-9010, are achieved upon

treatment with the parent compound.

Parent
Compound

Concentrati
on

Cell Line

Intracellular
AT-9010
Concentrati
on

Half-life Reference

AT-511 10 µM

Normal

Human

Bronchial

Epithelial

Cells

698 ± 15 µM ≥ 38 hours [1]

AT-511 10 µM

Normal

Human Nasal

Epithelial

Cells

236 ± 14 µM ≥ 38 hours [1]

Molecular Targets and Mechanism of Action
AT-9010 exerts its antiviral effect through a novel dual mechanism of action, targeting two

distinct functional domains of the SARS-CoV-2 non-structural protein 12 (nsp12), the RNA-

dependent RNA polymerase (RdRp).[2][3]
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RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 acts as a competitive inhibitor

of the RdRp catalytic site.[2] Its incorporation into the nascent viral RNA chain leads to

immediate chain termination, thereby halting viral genome replication.[2][3] The 2'-fluoro and

2'-methyl modifications on the ribose moiety of AT-9010 prevent the correct alignment of the

incoming nucleotide, leading to the cessation of RNA synthesis.[2][3]

Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Domain Inhibition: AT-9010 also

binds to the NiRAN domain of nsp12.[2][3] This binding occurs in a previously unobserved

flipped orientation, with the guanine base occupying a unique cavity.[2][3] By binding to the

NiRAN domain, AT-9010 outcompetes native nucleotides and inhibits its

nucleotidyltransferase activity, which is essential for viral replication.[2][3]

The dual inhibition of both the polymerase and the NiRAN domains represents a promising

strategy to combat viral replication and potentially reduce the likelihood of drug resistance.

Signaling Pathways and Experimental Workflows
Metabolic Activation of AT-527 to AT-9010
The orally administered prodrug AT-527 undergoes intracellular metabolic activation to form the

pharmacologically active AT-9010. This multi-step process involves cellular kinases.

AT-527 (Prodrug) Intermediate MetabolitesCellular Kinases AT-9010 (Active Triphosphate)Cellular Kinases
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Caption: Metabolic activation pathway of AT-527 to AT-9010.

Dual Mechanism of Action on SARS-CoV-2 nsp12
AT-9010 targets two key functional domains of the SARS-CoV-2 nsp12 protein.
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Caption: Dual targeting of SARS-CoV-2 nsp12 by AT-9010.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research

findings. Below are representative methodologies for key experiments related to the evaluation

of AT-9010.

In Vitro RNA-Dependent RNA Polymerase (RdRp)
Inhibition Assay (Representative Protocol)
This protocol is a representative method for assessing the inhibitory activity of nucleotide

analogs against viral RdRp.

1. Reagents and Materials:

Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

RNA template-primer duplex

Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

AT-9010 tetrasodium
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Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100,

1 mM DTT)

Quenching solution (e.g., 90% formamide, 50 mM EDTA)

Denaturing polyacrylamide gel (e.g., 20%)

Fluorescently labeled primer for detection

2. Assay Procedure:

Prepare a reaction mixture containing the purified RdRp complex and the RNA template-

primer duplex in the reaction buffer.

Add varying concentrations of AT-9010 to the reaction mixture.

Initiate the polymerase reaction by adding a mixture of all four rNTPs.

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30

minutes).

Stop the reaction by adding the quenching solution.

Denature the RNA products by heating (e.g., 95°C for 5 minutes).

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

Visualize the RNA products using a suitable imaging system (e.g., fluorescence scanner).

Quantify the intensity of the full-length product and any terminated products to determine the

extent of inhibition.

3. Data Analysis:

Calculate the percentage of inhibition at each concentration of AT-9010.

Determine the IC50 value by fitting the dose-response data to a suitable equation.
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Cryo-Electron Microscopy (Cryo-EM) of nsp12-AT-9010
Complex (Methodology Overview)
The structural basis for the dual mechanism of action of AT-9010 was elucidated through cryo-

electron microscopy.[2]

1. Sample Preparation:

The SARS-CoV-2 nsp12-nsp7-nsp8₂-RNA complex is assembled in vitro.

AT-9010 is added to the complex to allow for binding to both the RdRp active site and the

NiRAN domain.

The complex is applied to cryo-EM grids, blotted, and plunge-frozen in liquid ethane to vitrify

the sample.

2. Data Acquisition:

Cryo-EM data is collected on a high-resolution transmission electron microscope (e.g., Titan

Krios) equipped with a direct electron detector.

A large dataset of micrograph movies is recorded.

3. Image Processing and 3D Reconstruction:

The raw movie frames are corrected for beam-induced motion.

Contrast transfer function (CTF) parameters are estimated.

Particles (individual protein complexes) are picked from the micrographs.

Two-dimensional (2D) classification is performed to select for high-quality particles.

An initial 3D model is generated.

Three-dimensional (3D) classification and refinement are carried out to obtain a high-

resolution 3D reconstruction of the nsp12-AT-9010 complex.
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4. Model Building and Analysis:

An atomic model of the complex is built into the cryo-EM density map.

The model is refined to fit the density and to achieve good stereochemistry.

The final model is analyzed to understand the detailed molecular interactions between AT-

9010 and its binding sites on nsp12.
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Caption: General workflow for cryo-electron microscopy analysis.

Conclusion
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AT-9010 tetrasodium is a promising antiviral agent with a unique dual mechanism of action

against the SARS-CoV-2 RNA-dependent RNA polymerase. By inhibiting both the polymerase

and the NiRAN domains of nsp12, AT-9010 effectively halts viral replication. The quantitative

data and detailed methodologies presented in this guide provide a solid foundation for

researchers and drug developers working to advance our understanding of this compound and

to develop novel antiviral therapies. Further investigation into the binding kinetics and in vivo

efficacy of AT-9010 will be critical in realizing its full therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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